

Application Notes and Protocols for KASP™ Assay Design

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Compound of Interest

Compound Name: *Kaspar*
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Introduction to Kompetitive Allele-Specific PCR (KASP)

Kompetitive Allele-Specific PCR (KASP) is a highly accurate and cost-effective endpoint genotyping technology used for single nucleotide polymorphism (SNP) and insertion/deletion (indel) detection.[1] Based on allele-specific PCR, KASP utilizes a unique FRET (Fluorescence Resonance Energy Transfer) system to differentiate between alleles, making it a versatile tool for a wide range of genetic analyses, from routine marker-assisted selection to high-throughput screening in drug discovery.[1] The technology boasts a high SNP-to-assay conversion rate and delivers over 99.8% accuracy.[1]

The KASP system is comprised of three core components:

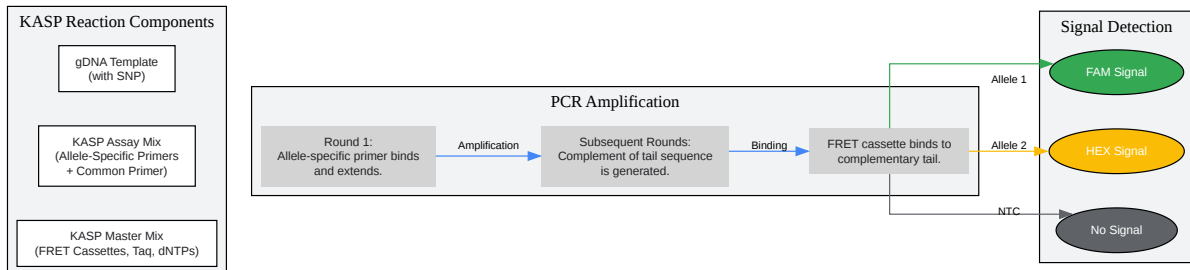
- Test DNA: The genomic DNA containing the SNP or indel of interest.
- KASP Assay Mix: A SNP-specific mix containing two allele-specific forward primers and one common reverse primer.[2]

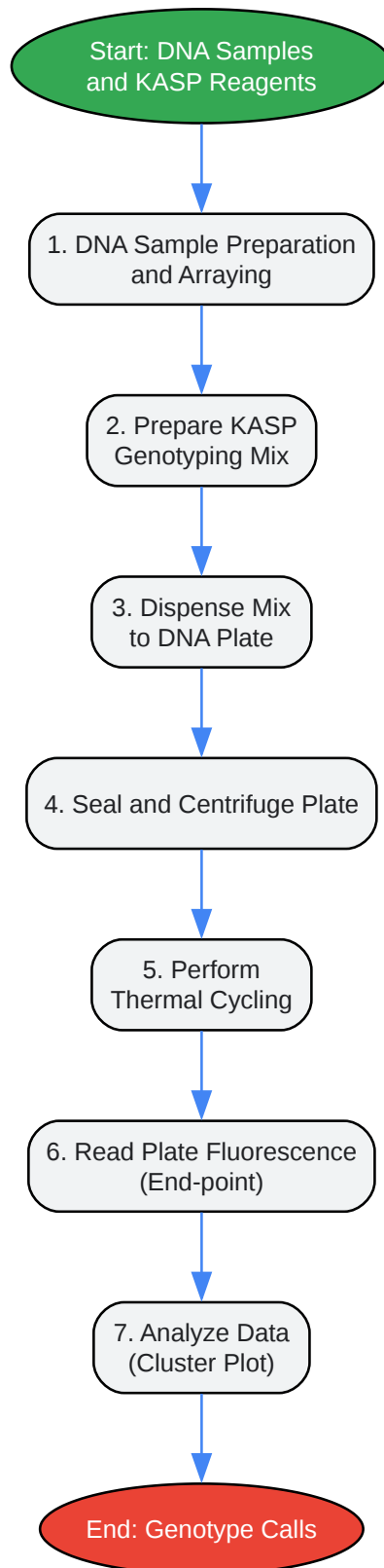
- KASP Master Mix: A universal mix containing two FRET cassettes (one for each allele, labeled with FAM™ and HEX™ dyes respectively), a specialized Taq polymerase, dNTPs, and MgCl₂ in an optimized buffer solution.[2][3]

The KASP Genotyping Mechanism

The KASP genotyping process is a homogeneous, fluorescence-based assay. The mechanism can be broken down into three key steps during thermal cycling:

- Allele-Specific Amplification: In the initial PCR cycles, one of the two allele-specific forward primers binds to the template DNA at the SNP site. Each forward primer has a unique tail sequence. The common reverse primer also binds, and amplification of the target region occurs.[1]
- Signal Generation: As the PCR progresses, the unique tail sequence of the incorporated forward primer is amplified, creating a complementary sequence. This allows the corresponding FRET cassette in the KASP Master Mix to bind to the newly synthesized DNA strand.[2]
- Fluorescence Detection: Upon binding, the fluorophore on the FRET cassette is no longer quenched and emits a fluorescent signal.[2] The signal is read at the end of the PCR reaction. Homozygous samples will generate a signal for only one of the two fluorophores, while heterozygous samples will generate a signal for both.





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